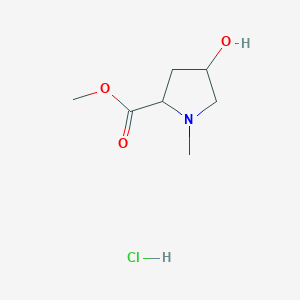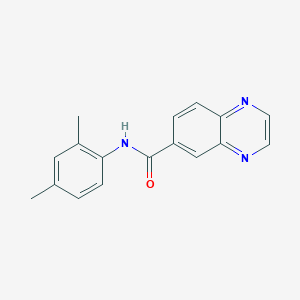
N-(trimethyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(trimethyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as TPCA-1 and has been found to exhibit anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of N-(trimethyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide involves the inhibition of the activity of the IKKβ subunit of the IKK complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitor of kappa B (IκB). IκB is a protein that binds to NF-κB and prevents its translocation to the nucleus, where it activates the transcription of pro-inflammatory genes. By inhibiting the activity of IKKβ, TPCA-1 prevents the degradation of IκB and hence inhibits the activation of NF-κB.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory effects in various cell types, including macrophages, dendritic cells, and synovial fibroblasts. It has been found to reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α and also inhibit the expression of adhesion molecules such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1) that play a crucial role in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(trimethyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide in lab experiments include its specificity for the IKKβ subunit of the IKK complex, its ability to inhibit the activity of NF-κB, and its potential as an anti-inflammatory agent. However, the limitations of using TPCA-1 include its potential cytotoxicity at high concentrations and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research on N-(trimethyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide. One direction is to investigate its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to study its effects on other signaling pathways that play a role in inflammation, such as the mitogen-activated protein kinase (MAPK) pathway. Additionally, the development of more potent and selective IKKβ inhibitors based on the structure of TPCA-1 could lead to the discovery of new anti-inflammatory agents.
Synthesemethoden
The synthesis of N-(trimethyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide involves the reaction of 1H-pyrazole-3-carboxylic acid and trimethylpyrazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature. The product is then purified using column chromatography to obtain pure TPCA-1.
Wissenschaftliche Forschungsanwendungen
N-(trimethyl-1H-pyrazol-4-yl)-1H-pyrazole-3-carboxamide has been extensively studied for its anti-inflammatory properties. It has been found to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in the inflammatory response. TPCA-1 has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in various cell types.
Eigenschaften
IUPAC Name |
N-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c1-6-9(7(2)15(3)14-6)12-10(16)8-4-5-11-13-8/h4-5H,1-3H3,(H,11,13)(H,12,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYMNBMZFPSUPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=O)C2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Chlorophenyl)-2-[[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/structure/B7638372.png)
![N-[1-[(4-chlorophenyl)methyl]piperidin-4-yl]-4-methylthiadiazole-5-carboxamide](/img/structure/B7638386.png)

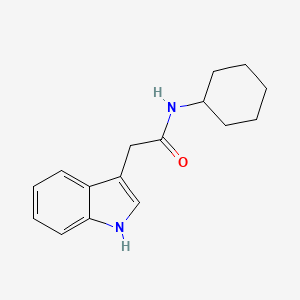

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]acetamide](/img/structure/B7638419.png)
![methyl N-[2-(azocan-1-yl)acetyl]carbamate](/img/structure/B7638430.png)
![1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)acetyl]imidazolidin-2-one](/img/structure/B7638434.png)
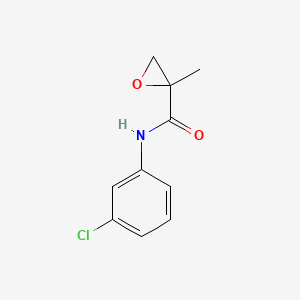
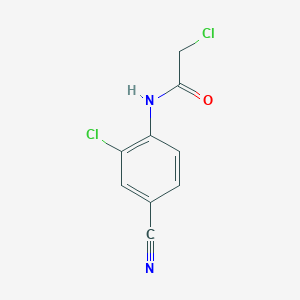
![3-[2-(5-Chlorothiophen-2-yl)-2-oxoethyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7638448.png)
![6-Pyridin-2-ylsulfinyltetrazolo[1,5-b]pyridazine](/img/structure/B7638461.png)
